molecular formula C16H14Cl2N2O8S2 B12339556 2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate

2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate

Cat. No.: B12339556
M. Wt: 497.3 g/mol
InChI Key: UBPLTEPGJISTTB-UHFFFAOYSA-M
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Description

2,4-Dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate is a diazonium salt with significant applications in histology and hematology. It is primarily used in the spectrophotometric detection of total bilirubin in serum . The compound is known for its faint yellow color and has a melting point of 195°C (dec.) .

Preparation Methods

The synthesis of 2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate involves the diazotization of 2,4-dichloroaniline followed by coupling with 5-sulfonaphthalene-1-sulfonic acid. The reaction is typically carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to stabilize the diazonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the product.

Chemical Reactions Analysis

2,4-Dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or alkyl groups.

    Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds, which are often used as dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common reagents used in these reactions include sodium nitrite for diazotization, hydrochloric acid for maintaining acidity, and various nucleophiles for substitution reactions. Major products formed include azo dyes and substituted aromatic compounds.

Scientific Research Applications

2,4-Dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate is widely used in scientific research due to its ability to form stable diazonium salts. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate involves the formation of a diazonium ion, which can then participate in various chemical reactions. The diazonium ion acts as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is harnessed in coupling reactions to produce azo dyes, where the diazonium ion couples with an aromatic compound to form a colored product .

Comparison with Similar Compounds

Similar compounds to 2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate include other diazonium salts such as:

What sets this compound apart is its specific application in bilirubin detection and its stability in aqueous solutions, making it particularly useful in diagnostic assays .

Properties

Molecular Formula

C16H14Cl2N2O8S2

Molecular Weight

497.3 g/mol

IUPAC Name

2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;dihydrate

InChI

InChI=1S/C10H8O6S2.C6H3Cl2N2.2H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4;;/h1-6H,(H,11,12,13)(H,14,15,16);1-3H;2*1H2/q;+1;;/p-1

InChI Key

UBPLTEPGJISTTB-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)[N+]#N.O.O

Origin of Product

United States

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